molecular formula C7H13N3O B12869753 4-((Dimethylamino)methyl)-5-methyl-1H-pyrazol-3-ol

4-((Dimethylamino)methyl)-5-methyl-1H-pyrazol-3-ol

Cat. No.: B12869753
M. Wt: 155.20 g/mol
InChI Key: ADRRQCRGJQUXCP-UHFFFAOYSA-N
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Description

4-((Dimethylamino)methyl)-5-methyl-1H-pyrazol-3-ol is an organic compound with a unique structure that includes a pyrazole ring substituted with a dimethylaminomethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Dimethylamino)methyl)-5-methyl-1H-pyrazol-3-ol typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as an α,β-unsaturated ketone, with hydrazine or its derivatives under acidic or basic conditions to form the pyrazole ring.

    Introduction of the Dimethylaminomethyl Group: The dimethylaminomethyl group can be introduced via a Mannich reaction, where the pyrazole is reacted with formaldehyde and dimethylamine in the presence of an acid catalyst.

    Hydroxylation: The hydroxyl group can be introduced through selective oxidation of the pyrazole ring using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the cyclization and Mannich reaction steps, ensuring higher yields and purity. Additionally, industrial processes may employ more robust and scalable oxidizing agents for the hydroxylation step.

Chemical Reactions Analysis

Types of Reactions

4-((Dimethylamino)methyl)-5-methyl-1H-pyrazol-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyrazole ring using reducing agents such as lithium aluminum hydride.

    Substitution: The dimethylaminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of dehydroxylated or modified pyrazole derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

4-((Dimethylamino)methyl)-5-methyl-1H-pyrazol-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-((Dimethylamino)methyl)-5-methyl-1H-pyrazol-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminomethyl group can enhance the compound’s binding affinity to these targets, while the hydroxyl group may participate in hydrogen bonding, stabilizing the interaction. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-((Dimethylamino)methyl)-1H-pyrazol-3-ol: Lacks the methyl group at the 5-position, which may affect its reactivity and binding properties.

    5-Methyl-1H-pyrazol-3-ol: Lacks the dimethylaminomethyl group, resulting in different chemical and biological properties.

    4-((Dimethylamino)methyl)-5-methyl-1H-pyrazole: Lacks the hydroxyl group, which may influence its solubility and reactivity.

Uniqueness

4-((Dimethylamino)methyl)-5-methyl-1H-pyrazol-3-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the dimethylaminomethyl and hydroxyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

4-[(dimethylamino)methyl]-5-methyl-1,2-dihydropyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-5-6(4-10(2)3)7(11)9-8-5/h4H2,1-3H3,(H2,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRRQCRGJQUXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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